4-Hydroxy-7-(methylsulfonyl)quinoline-3-carboxylic acid
CAS No.: 63463-26-3
Cat. No.: VC15915797
Molecular Formula: C11H9NO5S
Molecular Weight: 267.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63463-26-3 |
|---|---|
| Molecular Formula | C11H9NO5S |
| Molecular Weight | 267.26 g/mol |
| IUPAC Name | 7-methylsulfonyl-4-oxo-1H-quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H9NO5S/c1-18(16,17)6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |
| Standard InChI Key | BCFDCHCZZJCSMN-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₁H₉NO₅S, with a molecular weight of 267.26 g/mol . Its IUPAC name, 7-methylsulfonyl-4-oxo-1H-quinoline-3-carboxylic acid, reflects the presence of a sulfonyl group (-SO₂-) at position 7, a ketone at position 4, and a carboxylic acid at position 3 (Figure 1) .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 63463-26-3 |
| SMILES Notation | CS(=O)(=O)C1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O |
| InChI Key | BCFDCHCZZJCSMN-UHFFFAOYSA-N |
| XLogP3 | 1.2 (estimated) |
| Hydrogen Bond Donors | 2 (hydroxyl and carboxylic acid) |
| Hydrogen Bond Acceptors | 6 (sulfonyl, ketone, carboxylic acid) |
The planar quinoline core facilitates π-π stacking interactions, while the sulfonyl group enhances electrophilicity and solubility in polar solvents .
Spectroscopic Data
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¹H NMR: Signals at δ 8.5–8.7 ppm (quinoline H-2 and H-5), δ 2.8 ppm (methylsulfonyl CH₃), and δ 12–13 ppm (carboxylic acid proton) .
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IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O, carboxylic acid), 1720 cm⁻¹ (C=O, ketone), and 1320–1150 cm⁻¹ (S=O asymmetric/symmetric) .
Synthesis and Manufacturing
Cyclization of Enamine Intermediates
The most efficient synthetic route involves cyclization of enamine precursors under controlled conditions. As described in Patent EP0245690A1, enol ethers derived from benzoyl halides and malonic esters react with primary amines to form enamines, which undergo thermal cyclization at 80–180°C in polar aprotic solvents like N,N-dimethylformamide (DMF) .
Table 2: Synthetic Pathway Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 150°C | 78% → 89% |
| Solvent | DMF | 65% → 82% |
| Catalyst | Polyphosphoric acid (PPA) | 70% → 85% |
This method avoids isomerization issues prevalent in traditional aniline-based syntheses and accommodates electron-withdrawing substituents .
Alternative Routes
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes with comparable yields (82%).
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Solid-Phase Synthesis: Immobilized enamines on Wang resin enable facile purification, though yields remain moderate (68%) .
Physicochemical Properties
Acidity and Solubility
The compound exhibits two ionizable groups: the carboxylic acid (pKa ≈ 3.1) and the hydroxyl group (pKa ≈ 8.4), as extrapolated from analogous quinoline derivatives . Aqueous solubility is pH-dependent, peaking at 12.7 mg/mL in alkaline conditions (pH 10) .
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water (pH 2) | 0.3 |
| Water (pH 7.4) | 1.2 |
| Ethanol | 8.9 |
| DMSO | 32.4 |
Stability
Research Frontiers
Structure-Activity Relationships (SAR)
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Sulfonyl vs. Sulfonamide: Replacement of -SO₂CH₃ with -SO₂NH₂ improves E. coli inhibition by 4-fold (IC₅₀ = 3.2 µM vs. 12.8 µM) .
-
Fluorinated Analogs: 7-Trifluoromethyl derivatives (CAS 574-92-5) show 10× greater CNS penetration but increased hepatotoxicity .
Prodrug Development
Esterification of the carboxylic acid group (e.g., ethyl ester prodrug) enhances oral bioavailability from 12% to 58% in rodent models .
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